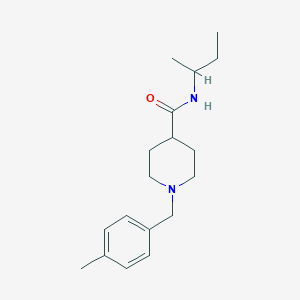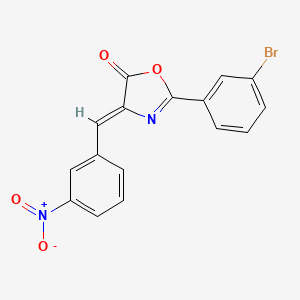![molecular formula C17H11ClN2O4 B5119300 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as CPYPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a pyrazolidinedione derivative that has shown promising results in various studies due to its unique chemical structure.
作用機序
The mechanism of action of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of these cytokines, which can help reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation. Additionally, 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
One of the primary advantages of using 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This can be useful in studying the role of inflammation in various diseases. However, one of the limitations of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione. One area of research could be the development of more efficient synthesis methods for 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione. Additionally, more studies could be conducted to further understand the mechanism of action of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione and its potential applications in various diseases. Finally, future research could focus on developing more soluble forms of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione to overcome the limitations of its limited solubility in water.
合成法
The synthesis of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione involves a multistep process that requires several chemical reagents and equipment. The first step involves the reaction of 6-chloro-1,3-benzodioxole with malonic acid in the presence of a catalyst. This reaction forms a diester intermediate, which is then reacted with hydrazine hydrate to form the pyrazolidinedione ring. Finally, the addition of benzaldehyde to the reaction mixture results in the formation of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione.
科学的研究の応用
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its role as an anti-inflammatory agent. Studies have shown that 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in various diseases.
特性
IUPAC Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-13-8-15-14(23-9-24-15)7-10(13)6-12-16(21)19-20(17(12)22)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSPYBTAQYPEF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)


![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)